molecular formula C6H11Br3GeO B14407871 Tribromo(2-butoxyethenyl)germane CAS No. 84692-67-1

Tribromo(2-butoxyethenyl)germane

Cat. No.: B14407871
CAS No.: 84692-67-1
M. Wt: 411.49 g/mol
InChI Key: HZMBHPFGWGVLCC-UHFFFAOYSA-N
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Description

Tribromo(2-butoxyethenyl)germane is an organogermanium compound featuring a germanium center bonded to three bromine atoms and a 2-butoxyethenyl group. Its systematic name follows IUPAC substitutive nomenclature rules, where the germanium atom serves as the parent hydride, and substituents (three bromine atoms and one 2-butoxyethenyl group) are prioritized based on functional group hierarchy and alphabetical order .

Properties

CAS No.

84692-67-1

Molecular Formula

C6H11Br3GeO

Molecular Weight

411.49 g/mol

IUPAC Name

tribromo(2-butoxyethenyl)germane

InChI

InChI=1S/C6H11Br3GeO/c1-2-3-5-11-6-4-10(7,8)9/h4,6H,2-3,5H2,1H3

InChI Key

HZMBHPFGWGVLCC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=C[Ge](Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tribromo(2-butoxyethenyl)germane typically involves the reaction of germanium tetrachloride with 2-butoxyethenyl bromide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tribromo(2-butoxyethenyl)germane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium compounds with different functional groups .

Scientific Research Applications

Tribromo(2-butoxyethenyl)germane has several scientific research applications, including:

Mechanism of Action

The mechanism by which tribromo(2-butoxyethenyl)germane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the bromine atoms and the 2-butoxyethenyl group, which can form bonds with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Tribromo(2-butoxyethenyl)germane and structurally related germanium compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₆H₁₀Br₃GeO 3 Br, 1 2-butoxyethenyl ~420.6 (estimated) Hypothesized photoreactivity, potential halogen-mediated reactivity
Tetrabutylgermane C₁₆H₃₆Ge 4 butyl groups 301.10 Non-polar solvent, low toxicity
Tribromo(bromomethyl)germane CH₂Br₃Ge 3 Br, 1 bromomethyl ~317.3 (estimated) High ecotoxicological hazard
Diacylgermanes (e.g., 4b–e) R₂Ge(CO)₂ 2 acyl groups Varies Photoreactive, UV absorption >450 nm

Key Observations :

  • Substituent Effects : this compound’s bromine atoms likely increase its electrophilicity compared to tetrabutylgermane’s alkyl substituents. The 2-butoxyethenyl group may enhance solubility in polar aprotic solvents, unlike the purely hydrophobic tetrabutylgermane .
  • Photoreactivity : Diacylgermanes exhibit strong UV absorption due to chromophore density, whereas this compound’s bromine substituents might redshift its absorption spectrum, though extinction coefficients could be lower than tetraacylgermanes .
  • Hazard Profile : Tribromo(bromomethyl)germane is flagged for ecotoxicity, suggesting that this compound may require similar handling precautions due to bromine content .

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